4-(Piperidin-4-yloxy)pyridine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-yloxypyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBQKBGLOIQMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=NC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589987 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308386-36-9 | |

| Record name | 4-[(Piperidin-4-yl)oxy]pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Piperidin-4-yloxy)pyridine dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif, featuring a piperidine ring linked to a pyridine ring via an ether bond, serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, with a focus on its role as a key building block in the development of novel therapeutics. The dihydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.[1]

Chemical Structure and Properties

The chemical structure of this compound consists of a central piperidine ring substituted at the 4-position with a pyridin-4-yloxy group. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms present in the molecule.

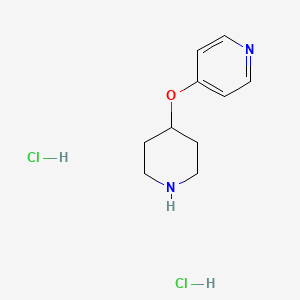

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 308386-36-9 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O · 2HCl | [1][3] |

| Molecular Weight | 251.15 g/mol | [3] |

| Appearance | White to off-white solid (presumed) | General knowledge |

| Solubility | Soluble in water (inferred from dihydrochloride salt form) | [1] |

| Storage | Store at 2-8 °C | General laboratory practice |

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons on the pyridine and piperidine rings. The aromatic protons of the pyridine ring would appear in the downfield region, while the aliphatic protons of the piperidine ring would be observed in the upfield region. The chemical shifts would be influenced by the electron-withdrawing effect of the ether oxygen and the protonation of the nitrogen atoms.

-

¹³C NMR: Resonances for the ten carbon atoms in the molecule. The aromatic carbons of the pyridine ring would be in the range of ~110-160 ppm, while the aliphatic carbons of the piperidine ring would appear at higher field strengths.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂O) and characteristic fragmentation patterns.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the Williamson ether synthesis.

Diagram 2: Plausible Synthetic Workflow for 4-(Piperidin-4-yloxy)pyridine

Caption: A proposed synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

-

Protection of Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected, for instance, with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

-

Williamson Ether Synthesis: The protected N-Boc-4-hydroxypiperidine is reacted with 4-chloropyridine or a similarly activated pyridine derivative in the presence of a strong base (e.g., sodium hydride) in an appropriate aprotic polar solvent (e.g., dimethylformamide or tetrahydrofuran). The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

Deprotection: The Boc protecting group is removed from the piperidine nitrogen under acidic conditions, for example, by treatment with trifluoroacetic acid or hydrochloric acid in an organic solvent.

-

Salt Formation: The resulting free base, 4-(piperidin-4-yloxy)pyridine, is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol or diethyl ether) to precipitate the dihydrochloride salt.

-

Purification: The final product is purified by recrystallization or chromatography to obtain the desired level of purity.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly accessible literature, the structural motif is present in numerous compounds with significant pharmacological activities. Derivatives of this scaffold have shown promise as inhibitors of various protein kinases and other enzymes, suggesting its potential as a valuable fragment in drug design.[4]

Kinase Inhibition

Structurally related compounds, particularly pyrimidine analogs, have demonstrated potent inhibitory activity against tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is a hallmark of many cancers. The pyridine ring can participate in hydrogen bonding interactions within the ATP-binding pocket of kinases, while the piperidine moiety can be modified to enhance potency and selectivity.

Diagram 3: Hypothetical Kinase Inhibition Signaling Pathway

Caption: Potential mechanism of action via kinase inhibition.

Other Potential Applications

-

Neurological Disorders: The piperidine moiety is a common feature in many centrally active drugs. The ability of this scaffold to interact with receptors in the brain makes it a promising starting point for the development of agents targeting neurological disorders.[6]

-

Agrochemicals: The structural features of this compound may also be leveraged in the design of novel pesticides and herbicides.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. As a general precaution for a chemical of this class, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While detailed experimental data for this specific compound is not extensively documented in the public domain, the known biological activities of its structural analogs, particularly as kinase inhibitors, highlight promising avenues for future research and development. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. biocat.com [biocat.com]

- 3. scbt.com [scbt.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Piperidin-4-yloxy)pyridine-2-carboxamide | C11H15N3O2 | CID 62344237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

In-Depth Technical Guide: 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

CAS Number: 308386-36-9

This technical guide provides a comprehensive overview of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile heterocyclic building block with significant applications in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a stable, solid compound. The dihydrochloride salt form significantly enhances its aqueous solubility, a crucial property for its use in biological assays and as an intermediate in pharmaceutical synthesis.[1][2]

Table 1: Physicochemical Data for this compound

| Property | Value | Source/Comment |

| CAS Number | 308386-36-9 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O·2HCl | [2] |

| Molecular Weight | 251.16 g/mol | [2] |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| Melting Point | Not available | Specific experimental data not found in public domain |

| Boiling Point | Not available | Not applicable for a salt |

| Solubility | Soluble in DMSO. Dihydrochloride form enhances water solubility. | [1][2] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum Type | Predicted Chemical Shifts/Bands |

| ¹H NMR | Pyridine Protons: Signals expected in the aromatic region (~7.0-8.5 ppm). Piperidine Protons: Aliphatic signals expected (~1.5-3.5 ppm), with protons adjacent to the nitrogen and oxygen atoms appearing more downfield. The proton on the carbon bearing the oxygen will likely be a multiplet around 4.5 ppm. |

| ¹³C NMR | Pyridine Carbons: Resonances expected in the aromatic region (~110-160 ppm). Piperidine Carbons: Aliphatic signals expected (~30-70 ppm), with the carbon attached to oxygen being the most downfield in this region. |

| IR Spectroscopy | N-H stretch (piperidine salt): Broad absorption around 2400-2800 cm⁻¹. C-O-C stretch (ether): Strong absorption around 1050-1150 cm⁻¹. C=N and C=C stretch (pyridine): Absorptions in the 1400-1600 cm⁻¹ region. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly employed synthetic route is the Williamson ether synthesis. This would be followed by deprotection and salt formation.

Proposed Synthetic Pathway

A likely synthetic route involves the reaction of a protected 4-hydroxypiperidine derivative, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, with a 4-halopyridine (e.g., 4-chloropyridine or 4-fluoropyridine) under basic conditions. The subsequent removal of the protecting group (e.g., Boc group with acid) and treatment with hydrochloric acid would yield the final dihydrochloride salt.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as DMF, add a strong base like sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 4-chloropyridine hydrochloride (1.0 eq) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dioxane or methanol.

-

Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4 M) or concentrated HCl.

-

Stir the mixture at room temperature and monitor the deprotection by TLC or LC-MS.

-

Upon completion, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.

-

Wash the resulting solid with a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the solid under vacuum to obtain this compound.

Pharmacological and Biological Applications

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The piperidine and pyridine moieties are common pharmacophores found in a wide range of therapeutic agents.

While specific pharmacological data for the title compound is not available, its structural motifs suggest potential applications in several areas of drug discovery:

-

Neuropharmacology: The piperidine ring is a core structure in many CNS-active drugs. This compound serves as a valuable scaffold for developing agents targeting neurological disorders.[1]

-

Enzyme Inhibition: The pyridine ring can engage in various interactions with enzyme active sites. Derivatives of this compound are used in research to explore enzyme inhibition.[1][2]

-

Receptor Binding: The structural features of this molecule make it a suitable starting point for the synthesis of ligands for various receptors in the brain and other tissues.[1]

Derivatives of the closely related 4-(piperidin-4-yloxy)pyrimidine have shown nanomolar affinity for tyrosine kinases such as EGFR and VEGFR2.

Safety and Handling

Specific toxicology data for this compound is not publicly available. As with all chemical reagents, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties, particularly the enhanced solubility of the dihydrochloride salt, make it a practical intermediate for the synthesis of a wide range of potentially therapeutic compounds. While detailed experimental and biological data for the compound itself are limited in the public domain, its structural components are well-represented in numerous approved drugs and clinical candidates, underscoring its importance in the field of drug discovery. Further research into the direct biological activities of this compound and its simple derivatives may reveal novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of the versatile building block, 4-(Piperidin-4-yloxy)pyridine dihydrochloride. This compound serves as a crucial intermediate in the development of a wide array of therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery. Its unique structure, featuring a piperidine ring linked to a pyridine moiety via an ether bond, offers significant opportunities for molecular modification in drug design.

This guide details a robust and efficient three-step synthetic pathway, commencing with the protection of 4-hydroxypiperidine, followed by a key Williamson ether synthesis, and concluding with deprotection and salt formation. Detailed experimental protocols, quantitative data, and characterization of intermediates and the final product are presented to facilitate its successful synthesis in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a three-step sequence. The overall workflow begins with the protection of the secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. The resulting N-Boc-4-hydroxypiperidine then undergoes a Williamson ether synthesis with 4-chloropyridine to form the core structure. Finally, the Boc protecting group is removed under acidic conditions to yield the desired product as a dihydrochloride salt.

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile scaffold that has emerged as a significant building block in modern medicinal chemistry. Its unique structural features, combining a flexible piperidine ring with an aromatic pyridine moiety through an ether linkage, offer a rich canvas for the design and synthesis of novel therapeutic agents across a spectrum of diseases, including cancer, neurological disorders, and inflammatory conditions. This document details the synthesis of the core scaffold, highlights its derivatization to target various key proteins, presents quantitative biological data, and provides outlines of relevant experimental protocols.

Core Scaffold: Synthesis and Chemical Properties

The synthesis of this compound is a multi-step process that typically involves the protection of the piperidine nitrogen, followed by a nucleophilic aromatic substitution or a Mitsunobu reaction to form the ether linkage, and finally deprotection and salt formation. A common synthetic route is outlined below.

Synthesis of 4-(Piperidin-4-yloxy)pyridine

A widely employed method for the synthesis of the 4-(Piperidin-4-yloxy)pyridine core involves the reaction of a protected 4-hydroxypiperidine with a suitable pyridine derivative. One common approach is the Williamson ether synthesis, where the sodium salt of N-Boc-4-hydroxypiperidine is reacted with 4-chloropyridine.

Alternatively, the Mitsunobu reaction offers a reliable method. In this approach, N-Boc-4-hydroxypiperidine is reacted with 4-hydroxypyridine in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds through an alkoxyphosphonium salt intermediate to form the desired ether.

Following the successful formation of the ether linkage, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dichloromethane (DCM) or dioxane. The final dihydrochloride salt is then obtained by treating the free base with an excess of hydrochloric acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) and 4-hydroxypyridine (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added triphenylphosphine (1.2 eq).

-

The mixture is stirred until all solids have dissolved.

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq) is added dropwise to the solution, maintaining the temperature at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate.

Step 2: Synthesis of this compound

-

To a solution of tert-butyl 4-(pyridin-4-yloxy)piperidine-1-carboxylate (1.0 eq) in dioxane is added a 4 M solution of HCl in dioxane (excess).

-

The reaction mixture is stirred at room temperature for 2-4 hours, during which a precipitate forms.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford this compound as a white solid.

Applications in Drug Discovery: Targeting Key Biological Pathways

The 4-(Piperidin-4-yloxy)pyridine scaffold has been successfully employed to generate potent and selective inhibitors for a variety of important drug targets. The piperidine nitrogen allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties, while the pyridine ring can engage in crucial interactions within the target's binding site.

Kinase Inhibition in Oncology

The pyridine and piperidine moieties of the scaffold are well-suited to interact with the hinge region and the solvent-exposed areas of kinase active sites, respectively. This has led to the development of potent inhibitors of several cancer-relevant kinases.

Derivatives of the 4-(Piperidin-4-yloxy)pyridine scaffold have been investigated as inhibitors of CDK2, a key regulator of the cell cycle. Overexpression or dysregulation of CDK2 is a hallmark of many cancers.

Table 1: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as CDK2 Inhibitors

| Compound ID | R-group on Piperidine Nitrogen | IC₅₀ (nM) against CDK2/cyclin E |

| CDK2-Inhibitor-1 | 2,4-difluorobenzoyl | 15 |

| CDK2-Inhibitor-2 | 3-cyanobenzoyl | 28 |

| CDK2-Inhibitor-3 | 4-methoxybenzoyl | 52 |

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target for cancer therapy. The 4-(Piperidin-4-yloxy)pyridine scaffold has served as a template for the design of potent PIM-1 inhibitors.

Table 2: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as PIM-1 Inhibitors

| Compound ID | R-group on Piperidine Nitrogen | IC₅₀ (nM) against PIM-1 |

| PIM1-Inhibitor-1 | 4-(trifluoromethyl)phenyl | 8 |

| PIM1-Inhibitor-2 | 3-chlorophenyl | 19 |

| PIM1-Inhibitor-3 | 2-naphthyl | 35 |

A general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase is as follows:

-

The kinase, a fluorescently labeled peptide substrate, and ATP are combined in a buffer solution.

-

The test compound, dissolved in DMSO, is added at various concentrations.

-

The reaction is initiated by the addition of the kinase and allowed to proceed at a set temperature (e.g., 30 °C) for a specified time.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Epigenetic Regulation: LSD1 Inhibition

Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that is overexpressed in several cancers and plays a role in maintaining the oncogenic state. The 4-(Piperidin-4-yloxy)pyridine scaffold has been utilized to develop potent and selective inhibitors of LSD1.

Table 3: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as LSD1 Inhibitors

| Compound ID | R-group on Piperidine Nitrogen | Kᵢ (nM) against LSD1 |

| LSD1-Inhibitor-1 | (1-methyl-1H-pyrazol-4-yl)methyl | 25 |

| LSD1-Inhibitor-2 | 3-fluorobenzyl | 42 |

| LSD1-Inhibitor-3 | cyclopropylmethyl | 78 |

-

Recombinant human LSD1 enzyme is incubated with a biotinylated histone H3 peptide substrate and the test compound at various concentrations in an assay buffer.

-

The reaction is initiated and allowed to proceed at 37 °C.

-

The demethylation reaction produces hydrogen peroxide, which can be detected using a horseradish peroxidase-coupled reaction with a fluorescent probe (e.g., Amplex Red).

-

Fluorescence is measured using a plate reader, and the Kᵢ values are determined from the dose-response curves.

Neurological Disorders: Muscarinic M4 Receptor Modulation

The muscarinic acetylcholine M4 receptor is a G protein-coupled receptor that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. The 4-(Piperidin-4-yloxy)pyridine scaffold has been explored for the development of selective M4 receptor modulators.

Table 4: Biological Activity of 4-(Piperidin-4-yloxy)pyridine Derivatives as M4 Receptor Modulators

| Compound ID | R-group on Piperidine Nitrogen | Kᵢ (nM) at M4 Receptor |

| M4-Modulator-1 | 4-fluorobenzyl | 12 |

| M4-Modulator-2 | 2-thienylmethyl | 31 |

| M4-Modulator-3 | 1-phenylethyl | 55 |

-

Cell membranes expressing the human muscarinic M4 receptor are incubated with a radiolabeled antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.

-

The binding reaction is allowed to reach equilibrium at room temperature.

-

The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter is measured by liquid scintillation counting.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

To better understand the utility of the 4-(Piperidin-4-yloxy)pyridine scaffold, it is helpful to visualize the key signaling pathways targeted by its derivatives and the general workflow for their discovery.

Signaling Pathways

Caption: Simplified CDK2 Signaling Pathway.

Caption: Simplified PIM-1 Signaling Pathway.

Experimental Workflow

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile starting point for the development of novel therapeutics. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities have enabled the generation of potent and selective modulators of a wide range of biological targets. The examples provided in this guide for kinase, epigenetic, and GPCR targets underscore the broad applicability of this scaffold in addressing unmet medical needs. Future exploration of this privileged structure is likely to yield further breakthroughs in the discovery of new and effective medicines.

The Pivotal Role of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-yloxy)pyridine dihydrochloride has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural motif, combining a flexible piperidine ring with a heteroaromatic pyridine moiety through an ether linkage, provides a privileged scaffold for the design and synthesis of novel therapeutic agents. This technical guide delves into the core aspects of this compound, offering a comprehensive overview of its synthesis, applications in drug discovery, and the biological activities of its derivatives. Particular emphasis is placed on its role in the development of kinase inhibitors and epigenetic modulators, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The piperidine and pyridine rings are ubiquitous structural motifs in a vast number of clinically approved drugs and bioactive molecules. The combination of these two heterocycles in the 4-(Piperidin-4-yloxy)pyridine scaffold offers a unique blend of physicochemical properties, including improved solubility, metabolic stability, and the ability to form crucial interactions with biological targets.[1] As a dihydrochloride salt, the compound exhibits enhanced stability and ease of handling, making it an attractive starting material for library synthesis and lead optimization campaigns.[1] This guide will explore the synthesis of this key intermediate and its application in the development of potent and selective inhibitors for various therapeutic targets.

Synthesis of this compound

The synthesis of 4-(Piperidin-4-yloxy)pyridine typically proceeds through a multi-step sequence involving the protection of the piperidine nitrogen, formation of the ether linkage, and subsequent deprotection. A common and efficient approach is the Williamson ether synthesis or the Ullmann condensation.

General Synthesis Scheme

A plausible and widely applicable synthetic route is outlined below:

-

Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is first protected to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group due to its stability and ease of removal under acidic conditions.

-

Ether Formation: The protected N-Boc-4-hydroxypiperidine is then coupled with a suitable 4-halopyridine, typically 4-chloropyridine or 4-fluoropyridine, via a nucleophilic aromatic substitution reaction (Williamson ether synthesis) or a copper-catalyzed Ullmann condensation.

-

Deprotection and Salt Formation: The Boc protecting group is removed from the resulting N-Boc-4-(pyridin-4-yloxy)piperidine using a strong acid, such as hydrochloric acid in an organic solvent. This step not only deprotects the piperidine nitrogen but also forms the desired dihydrochloride salt.

Detailed Experimental Protocol: Synthesis of N-Boc-4-hydroxypiperidine

This protocol describes the protection of 4-hydroxypiperidine with a Boc group.

-

Materials: 4-hydroxypiperidine, Di-tert-butyl dicarbonate (Boc)₂O, Potassium carbonate (K₂CO₃), Methanol, Petroleum ether.

-

Procedure:

-

Dissolve 4-hydroxypiperidine in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

To this mixture, add di-tert-butyl dicarbonate.

-

Reflux the reaction mixture for 6-8 hours at 25-30°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the insoluble materials.

-

Concentrate the methanolic solution under reduced pressure to obtain a thick residue.

-

Add petroleum ether to the residue and cool to induce crystallization.

-

Collect the white crystalline product of N-Boc-4-hydroxypiperidine by vacuum filtration.

-

Detailed Experimental Protocol: Williamson Ether Synthesis and Deprotection

This protocol outlines the ether formation and subsequent deprotection to yield this compound.

-

Materials: N-Boc-4-hydroxypiperidine, 4-Chloropyridine hydrochloride, Sodium hydride (NaH), Anhydrous Dimethylformamide (DMF), Hydrochloric acid (HCl) in 1,4-dioxane.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous DMF.

-

Carefully add sodium hydride (60% dispersion in mineral oil) to the DMF and cool the suspension to 0°C.

-

Slowly add a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C to form the alkoxide.

-

Add 4-chloropyridine hydrochloride to the reaction mixture and allow it to warm to room temperature, then heat to 80-100°C.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture and quench cautiously with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude N-Boc-4-(pyridin-4-yloxy)piperidine by column chromatography on silica gel.

-

Dissolve the purified product in a minimal amount of 1,4-dioxane and add a solution of HCl in 1,4-dioxane (e.g., 4M).

-

Stir the mixture at room temperature for 2-4 hours.

-

Collect the resulting precipitate of this compound by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Applications in Medicinal Chemistry

The 4-(Piperidin-4-yloxy)pyridine scaffold is a key component in the design of inhibitors for a variety of therapeutic targets, particularly in oncology and inflammation.

Kinase Inhibition

Numerous protein kinases have been identified as critical targets for therapeutic intervention. The 4-(Piperidin-4-yloxy)pyridine moiety can be strategically functionalized to interact with the ATP-binding site of various kinases.

VEGFR-2 is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several pyridine-based derivatives have been developed as potent VEGFR-2 inhibitors.[2][3][4][5][6] The piperidin-4-yloxy group can serve as a versatile linker to introduce various pharmacophoric elements that can enhance binding affinity and selectivity.

p38 MAP kinase is a key enzyme in the inflammatory response, and its inhibition is a therapeutic strategy for various inflammatory diseases. The 4-(Piperidin-4-yloxy)pyridine scaffold has been incorporated into potent p38 MAP kinase inhibitors.[7][8][9][10][11]

Epigenetic Targets

Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets in cancer and other diseases.

LSD1 is a histone demethylase that is overexpressed in several cancers.[1][12][13] Derivatives of 3-(piperidin-4-ylmethoxy)pyridine, a closely related scaffold, have been shown to be potent and selective inhibitors of LSD1, demonstrating the potential of the piperidinyl-oxy-pyridine motif in targeting epigenetic enzymes.[1][12][13] These inhibitors can increase cellular histone H3 lysine 4 (H3K4) methylation and inhibit the proliferation of cancer cells.[1][12][13]

Quantitative Biological Data

The following tables summarize the biological activity of various derivatives incorporating the piperidinyl-oxy-pyridine or a closely related scaffold.

Table 1: Kinase Inhibitory Activity of Representative Derivatives

| Compound ID | Target Kinase | IC₅₀ / Kᵢ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Derivative A | JNK3 | 160 | - | - | [14] |

| Derivative B | VEGFR-2 | 120 | HepG2 | 4.25 | [2] |

| Derivative C | VEGFR-2 | 130 | MCF-7 | 6.08 | [2] |

| Derivative D | p38 MAP Kinase | Potent Inhibition | - | - | [7] |

Note: Structures of derivatives are often complex and can be found in the cited literature.

Table 2: LSD1 Inhibitory Activity of Representative Derivatives

| Compound ID | Target Enzyme | Kᵢ (nM) | Cell Line | Antiproliferative EC₅₀ (nM) | Reference |

| LSD1 Inhibitor 1 | LSD1 | 29 | Leukemia Cells | 280 | [1][12][13] |

| LSD1 Inhibitor 2 | LSD1 | 46 | - | - | [12] |

| LSD1 Inhibitor 3 | LSD1 | 740 | - | - | [12] |

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.

-

Objective: To quantify the potency of a test compound in inhibiting the activity of a specific protein kinase.

-

Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), ADP-Glo™ Kinase Assay Kit (Promega), 384-well plates.

-

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare kinase/substrate and ATP solutions in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the serially diluted test compound or DMSO (vehicle control).

-

Initiate Kinase Reaction: Add the kinase/substrate mixture to each well, followed by the ATP solution to start the reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[15]

-

Visualizations

Signaling Pathway Diagram

References

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p38 Inhibitors: piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Biological Activity of 4-(Piperidin-4-yloxy)pyridine dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered attention within the pharmaceutical and medicinal chemistry sectors. Its molecular structure, featuring a pyridine ring linked to a piperidine moiety through an ether bond, presents a versatile scaffold for chemical synthesis. This technical guide provides a comprehensive overview of the known biological significance of this compound, focusing on its role as a key building block in the development of novel therapeutic agents. While direct biological activity of the parent compound is not extensively documented, its structural framework is integral to a variety of biologically active derivatives.

Core Utility: A Versatile Synthetic Intermediate

Extensive review of scientific literature and chemical databases indicates that this compound is predominantly utilized as a crucial intermediate in the synthesis of more complex molecules with specific biological targets.[1][2] Its chemical properties, including the presence of reactive sites on both the pyridine and piperidine rings, make it an ideal starting material for creating diverse chemical libraries for drug discovery. The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.[3][4]

The primary applications of this compound as a synthetic precursor are in the development of drugs targeting a range of conditions, most notably neurological disorders.[1][3] Researchers leverage this scaffold to design and synthesize compounds for probing biological systems, particularly in studies related to enzyme inhibition and receptor binding.[1]

Biological Activities of Derivatives

While this compound itself is not characterized as a potent biological agent, its structural motif is found in numerous derivatives that exhibit significant pharmacological activities. These derivatives underscore the importance of the 4-(piperidin-4-yloxy)pyridine core in molecular recognition by various biological targets.

Table 1: Summary of Biological Activities of 4-(Piperidin-4-yloxy)pyridine Derivatives

| Derivative Class | Biological Target/Activity | Therapeutic Area |

| Pyrimidine Derivatives | Tyrosine Kinase (EGFR, VEGFR2) Inhibition | Oncology |

| Aminopyrimidine Derivatives | HIV-1 Reverse Transcriptase Inhibition | Infectious Disease |

| Pyridine-based Compounds | PIM-1 Kinase Inhibition | Oncology |

| Piperidine-based Ligands | Sigma Receptor (σ1/σ2) Binding | Neurology |

| Benzyloxypiperidine Derivatives | Dopamine D4 Receptor Antagonism | Neurology |

| Pyridine-quinoline Hybrids | PIM-1/2 Kinase Inhibition | Oncology |

| Various Pyridine Derivatives | Antimicrobial Activity | Infectious Disease |

Logical Relationship: From Core Scaffold to Active Derivatives

The synthetic pathway from this compound to its biologically active derivatives typically involves modification of the piperidine nitrogen. This site is often alkylated or acylated to introduce various substituents that can interact with the binding pockets of target proteins. The following diagram illustrates this general synthetic logic.

Caption: General workflow from the core scaffold to active compounds.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain, as it is primarily used as a synthetic starting material. However, the methodologies for assessing the biological activity of its derivatives are well-established and vary depending on the specific target. For instance, the protocols for evaluating kinase inhibition, receptor binding, and antimicrobial activity are standard in the field of drug discovery.

A generalized workflow for screening a library of derivatives synthesized from the core compound is depicted below.

Caption: Workflow for screening derivatives for biological activity.

Conclusion

References

The Versatile Scaffold: A Technical Guide to 4-(Piperidin-4-yloxy)pyridine Dihydrochloride in Neuropharmacology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic compound that has garnered attention in the field of medicinal chemistry and neuropharmacology as a valuable scaffold for the development of novel central nervous system (CNS) active agents. Its unique structural architecture, combining a piperidine ring with a pyridine moiety through an ether linkage, provides a versatile platform for designing ligands with the potential to interact with a variety of neuroreceptors and transporters. This technical guide offers an in-depth exploration of the synthesis, potential neuropharmacological applications, and relevant experimental methodologies associated with this compound and its derivatives, aiming to equip researchers with the foundational knowledge for its use in drug discovery and development.

While direct and extensive neuropharmacological data for this compound itself is not widely available in public literature, its structural motifs are present in numerous potent and selective ligands for various CNS targets. This guide will, therefore, draw upon data from closely related analogues to infer its potential applications and provide a framework for its investigation.

Chemical Properties and Synthesis

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 308386-36-9 |

| Molecular Formula | C₁₀H₁₄N₂O · 2HCl |

| Molecular Weight | 251.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the Williamson ether synthesis, where a salt of 4-hydroxypyridine is reacted with a suitably protected 4-halopiperidine, followed by deprotection and salt formation.

A general synthetic scheme is outlined below:

Potential Neuropharmacological Applications

The 4-(piperidin-4-yloxy)pyridine scaffold is a key component in a variety of neurologically active compounds, suggesting its potential utility in targeting several receptor systems implicated in CNS disorders.

Serotonin Receptor Ligands

Derivatives of the piperidine scaffold are well-established ligands for serotonin (5-HT) receptors. For instance, compounds incorporating a piperidine moiety have shown high affinity for the 5-HT₂A receptor. A notable example is the inverse agonist ACP-103, which contains a substituted piperidine and has a pKi of 9.3 for the 5-HT₂A receptor. This suggests that this compound could serve as a starting point for the development of novel antipsychotics or drugs for other CNS disorders where 5-HT₂A modulation is beneficial.

Dopamine Receptor Ligands

The piperidine ring is a common feature in ligands targeting dopamine receptors. The development of selective D₄ receptor antagonists has utilized benzyloxypiperidine scaffolds. This indicates that the 4-(piperidin-4-yloxy)pyridine core could be functionalized to create selective dopamine receptor modulators for conditions such as Parkinson's disease or schizophrenia.

Muscarinic Acetylcholine Receptor Ligands

Analogues containing the piperidinyl piperidine structure have been identified as potent and selective M₂ muscarinic receptor antagonists. These compounds have been shown to enhance acetylcholine release in the brain, a mechanism relevant to cognitive enhancement. The structural similarity suggests that derivatives of 4-(piperidin-4-yloxy)pyridine could be explored for their potential as cognitive enhancers in Alzheimer's disease and other dementias.

Other Potential Targets

The versatility of the 4-(piperidin-4-yloxy)pyridine scaffold extends to other potential CNS targets. For example, a related compound, 3-(piperidin-4-ylmethoxy)pyridine, is a component of potent inhibitors of Lysine Specific Demethylase 1 (LSD1), with a reported Ki value as low as 29 nM.[1][2] LSD1 is a target of interest in cancer and neurodevelopmental disorders.

Quantitative Data from Structurally Related Compounds

The following table summarizes binding affinity and pharmacokinetic data for compounds that share structural similarity with this compound, highlighting the potential of this scaffold.

| Compound/Derivative | Target Receptor | Assay Type | Quantitative Value | Species |

| L-372,662 (contains 4-(piperidin-4-yloxy)pyridine N-oxide) | Oxytocin Receptor | Radioligand Binding | Ki = 4.1 nM | Human (cloned) |

| L-372,662 | - | Oral Bioavailability | 90% | Rat |

| L-372,662 | - | Oral Bioavailability | 96% | Dog |

| ACP-103 (contains a substituted piperidine) | 5-HT₂A Receptor | Radioligand Binding | pKi = 9.3 | Human (cloned) |

| ACP-103 | - | Oral Bioavailability | >42.6% | Rat |

| 3-(piperidin-4-ylmethoxy)pyridine derivative | LSD1 | Enzyme Inhibition | Ki = 29 nM | Human (recombinant) |

Experimental Protocols

To facilitate the investigation of this compound and its derivatives, this section provides detailed methodologies for key experiments commonly employed in neuropharmacology research.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound or its derivatives for a target neuroreceptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]-spiperone for D₂ receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Test compound solutions at various concentrations.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To assess the effect of this compound or its derivatives on the release of neurotransmitters (e.g., dopamine, acetylcholine) in a specific brain region (e.g., striatum, prefrontal cortex).

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

HPLC system with an appropriate detector (e.g., electrochemical or fluorescence).

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound formulated for systemic or local administration.

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest in an anesthetized animal (e.g., rat).

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

-

After collecting stable baseline samples, administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analyze the concentration of the neurotransmitter(s) in the dialysate samples using HPLC.

-

Express the data as a percentage of the baseline neurotransmitter levels.

Conclusion

This compound represents a promising and versatile scaffold for the design and synthesis of novel neuropharmacological agents. While direct biological data for the parent compound is limited in the public domain, the prevalence of its core structure in potent and selective ligands for a range of CNS targets, including serotonin, dopamine, and muscarinic receptors, underscores its potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the neuropharmacological profile of this compound and its derivatives. Future research focused on the synthesis and evaluation of libraries based on the 4-(piperidin-4-yloxy)pyridine scaffold is warranted to unlock its full therapeutic potential for the treatment of a variety of neurological and psychiatric disorders.

References

Exploring the Structure-Activity Relationship of 4-(Piperidin-4-yloxy)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperidin-4-yloxy)pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its unique combination of a basic piperidine ring and an aromatic pyridine ring, connected by an ether linkage, provides a versatile framework for interacting with a range of biological targets. This technical guide delves into the structure-activity relationship (SAR) of 4-(piperidin-4-yloxy)pyridine derivatives, focusing on their development as inhibitors of key enzymes and as receptor modulators. We will explore their synthesis, present quantitative biological data, and provide detailed experimental protocols for their evaluation.

Data Presentation: Quantitative Structure-Activity Relationship

The biological activity of 4-(piperidin-4-yloxy)pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperidine rings. The following tables summarize the quantitative SAR data for various derivatives against different biological targets.

Table 1: SAR of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives as LSD1 Inhibitors

Lysine-specific demethylase 1 (LSD1) is a key enzyme in histone modification and a promising target in oncology. The following derivatives, which are closely related to the 4-(piperidin-4-yloxy)pyridine scaffold, have been investigated for their LSD1 inhibitory activity.[1][2]

| Compound ID | R5 Substituent | R6 Substituent | LSD1 Kᵢ (nM)[1] |

| 1 | 4-cyanophenyl | phenyl | 2300 |

| 2 | 4-cyanophenyl | 4-methylphenyl | 29 |

| 3 | 4-cyanophenyl | 4-CF₃-phenyl | 46 |

| 4 | 4-cyanophenyl | 4-OCF₃-phenyl | 46 |

| 5 | 4-aminophenyl | 4-methylphenyl | >50000 |

| 6 | 4-carboxamidophenyl | 4-methylphenyl | >50000 |

SAR Analysis: The data clearly indicates that a 4-cyanophenyl group at the R5 position is crucial for potent LSD1 inhibition. Furthermore, substitution on the R6 phenyl ring, particularly with a methyl or trifluoromethyl group at the para position, significantly enhances inhibitory activity.

Table 2: SAR of Piperidine Urea Derivatives as FAAH Inhibitors

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system and a target for the treatment of pain and inflammation. The following piperidine urea derivatives incorporating a pyridine moiety have been evaluated as FAAH inhibitors.[3]

| Compound ID | Heteroaromatic Urea | hFAAH kᵢₙₐcₜ/Kᵢ (M⁻¹s⁻¹)[3] |

| 7 | 3-pyridyl | 3838 |

| 8 | 6-chloro-3-pyridyl | 1851 |

| 9 | 6-methoxy-3-pyridyl | 3448 |

| 10 | 6-amino-3-pyridyl | 3401 |

| 11 | 6-methylamino-3-pyridyl | 1858 |

SAR Analysis: These results suggest that substitutions at the 6-position of the 3-pyridyl urea moiety can influence FAAH inhibitory potency. While methoxy and amino groups are well-tolerated, a chloro or methylamino substituent leads to a decrease in activity compared to the unsubstituted 3-pyridyl derivative.

Table 3: SAR of 4-Hydroxypiperidine Derivatives as Histamine H₃ Receptor Antagonists

The histamine H₃ receptor (H₃R) is a presynaptic autoreceptor that modulates neurotransmitter release, making it a target for cognitive and sleep disorders. The following 4-hydroxypiperidine derivatives, which are structurally analogous to 4-(piperidin-4-yloxy) compounds, have been assessed for their H₃R antagonist activity.[4]

| Compound ID | Linker and Terminal Group | hH₃R Kᵢ (nM) |

| 12 | Benzofuranylmethyl | 12.5 |

| 13 | Benzyl | - |

| 14 | N-methyl-N-propylaniline | - |

SAR Analysis: While a comprehensive SAR table with Kᵢ values for all compounds was not available in the cited literature, the research highlights that a benzofuranylmethyl substituent on the piperidine nitrogen leads to potent H₃R antagonism.

Experimental Protocols

General Synthesis of 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

The following is a general synthetic scheme for the preparation of 3-(piperidin-4-ylmethoxy)pyridine derivatives, adapted from the synthesis of LSD1 inhibitors.[1]

-

Mitsunobu Reaction: To a solution of a substituted pyridin-3-ol and Boc-protected 4-(hydroxymethyl)piperidine in a suitable solvent (e.g., THF), add a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD) at 0°C. Allow the reaction to warm to room temperature and stir until completion.

-

Suzuki Coupling (R5 introduction): To the product from the previous step, add a boronic acid or ester corresponding to the desired R5 substituent, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water). Heat the mixture under an inert atmosphere until the reaction is complete.

-

Suzuki Coupling (R6 introduction): If a second point of diversification is present (e.g., a halogen at the 6-position), a second Suzuki coupling can be performed with the appropriate boronic acid to introduce the R6 substituent under similar conditions as the first Suzuki coupling.

-

Boc Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a strong acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane) to yield the final product.

In Vitro LSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against LSD1 can be determined using a variety of methods, including enzyme-coupled fluorescence assays.

-

Enzyme and Substrate Preparation: Recombinant human LSD1 and a suitable substrate (e.g., a dimethylated H3K4 peptide) are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds are serially diluted and incubated with the LSD1 enzyme for a defined period at a controlled temperature.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Detection: The reaction progress is monitored by detecting the product formation. In an enzyme-coupled assay, the production of hydrogen peroxide from the demethylation reaction can be coupled to the oxidation of a fluorogenic substrate (e.g., Amplex Red) by horseradish peroxidase, leading to a fluorescent signal.

-

Data Analysis: The fluorescence intensity is measured, and the IC₅₀ or Kᵢ values are calculated by fitting the data to a dose-response curve.

In Vitro FAAH Inhibition Assay

The potency of compounds as irreversible FAAH inhibitors is often determined by measuring the second-order rate constants (kᵢₙₐcₜ/Kᵢ).

-

Enzyme Preparation: Prepare a solution of recombinant human FAAH in a suitable buffer.

-

Compound Incubation: Incubate the enzyme with various concentrations of the test compound for different time intervals.

-

Substrate Addition: Add a fluorogenic substrate for FAAH (e.g., arachidonoyl-7-amino-4-methylcoumarin).

-

Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed.

-

Data Analysis: Determine the rate of substrate hydrolysis at each compound concentration and incubation time. The kᵢₙₐcₜ and Kᵢ values can be determined by fitting the data to the appropriate kinetic models for irreversible inhibition.

Histamine H₃ Receptor Binding Assay

The affinity of the compounds for the histamine H₃ receptor can be determined through a radioligand binding assay.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H₃ receptor.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled H₃ receptor antagonist (e.g., [³H]-Nα-methylhistamine), and various concentrations of the test compound in a binding buffer.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualization

LSD1 Inhibition and Histone Demethylation

Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.

General Synthetic Workflow

Caption: General synthetic route for 4-(Piperidin-4-yloxy)pyridine derivatives.

In Vitro Assay Workflow

Caption: Workflow for the in vitro evaluation of synthesized compounds.

References

- 1. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride as a Privileged Fragment in Lead Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds. By screening collections of low molecular weight fragments (typically 120–250 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency. These fragment hits, although typically exhibiting weak binding affinity (in the millimolar to high micromolar range), provide high-quality starting points for optimization into potent and drug-like candidates.

This technical guide focuses on the utility of 4-(Piperidin-4-yloxy)pyridine dihydrochloride, a versatile fragment that serves as a valuable building block in medicinal chemistry. Its unique three-dimensional shape, conferred by the piperidine ring, coupled with the hydrogen bonding capabilities of the pyridine nitrogen and the ether linkage, makes it an attractive scaffold for targeting a wide range of biological macromolecules. While direct screening data for this specific fragment is not extensively published, its core structure is present in numerous potent and selective inhibitors of various enzyme classes and receptors. This guide will delve into the potential of this fragment, using closely related analogues to illustrate its application in lead discovery, complete with detailed experimental protocols and data presentation. The stability and enhanced solubility of the dihydrochloride salt form make it particularly suitable for use in screening campaigns.[1]

The 4-(Piperidin-4-yloxy)pyridine Scaffold: A Privileged Structure

The 4-(Piperidin-4-yloxy)pyridine scaffold is considered a "privileged" structure in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The piperidine ring provides a non-planar, saturated core that can be functionalized to explore different vectors in a binding pocket, while the pyridine ring acts as a key hydrogen bond acceptor and can engage in aromatic interactions. The ether linkage provides a flexible connection between these two key pharmacophoric elements.

Derivatives of this core have been successfully employed in the development of inhibitors for various targets, including kinases, G-protein coupled receptors (GPCRs), and epigenetic enzymes. For instance, related pyridine derivatives have been investigated as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Lysine Specific Demethylase 1 (LSD1), highlighting the broad applicability of this scaffold in oncology and beyond.

Case Study: Elaboration of a Related Fragment into Potent LSD1 Inhibitors

To illustrate the potential of the 4-(Piperidin-4-yloxy)pyridine scaffold, we will examine a successful lead discovery campaign based on the closely related 3-(piperidin-4-ylmethoxy)pyridine core. This campaign led to the discovery of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target implicated in cancer.

LSD1 is a flavin-dependent monoamine oxidase that demethylates histone H3 at lysine 4 (H3K4), a modification associated with active gene transcription.[2] Overexpression of LSD1 has been observed in several cancers, making it an attractive target for therapeutic intervention.

From Fragment to Lead: A Structure-Guided Approach

The discovery of potent LSD1 inhibitors based on the piperidin-yl-methoxy-pyridine scaffold followed a classic fragment-to-lead optimization strategy. The initial fragment-like molecule was elaborated through iterative chemical synthesis and biological testing, guided by molecular docking studies.

The general workflow for such a fragment-based lead discovery campaign is depicted below:

Quantitative Data: Structure-Activity Relationships

The following table summarizes the structure-activity relationship (SAR) data for a series of 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. This data illustrates how systematic chemical modifications around the core scaffold led to a significant improvement in potency.

| Compound ID | R5 | R6 | LSD1 Kᵢ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MV4-11 EC₅₀ (µM) |

| 5 | H | 4-Tolyl | 180 | >100 | >100 | 2.6 |

| 16 | 4-CN | 4-Tolyl | 29 | 24 | 14 | 0.28 |

| 17 | 4-CN | Phenyl | 49 | 43 | 29 | 0.51 |

| 22 | 4-CN | 4-Cl-Phenyl | 38 | 9.8 | 6.2 | 0.35 |

Data extracted from a study on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors.[2]

Signaling Pathway

The inhibition of LSD1 by these compounds leads to an increase in the methylation of H3K4, which in turn affects gene transcription and can induce anti-proliferative effects in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the synthesis and biological evaluation of piperidin-yl-oxy-pyridine derivatives, based on published procedures for analogous compounds.

General Synthetic Chemistry Protocol

The synthesis of 4-(Piperidin-4-yloxy)pyridine derivatives can be achieved through a variety of synthetic routes. A common approach involves the nucleophilic substitution of a leaving group on the pyridine ring with the hydroxyl group of a suitably protected piperidine.

Example: Synthesis of a 4-(Piperidin-4-yloxy)pyridine derivative

-

Protection of Piperidine: To a solution of 4-hydroxypiperidine in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and triethylamine. Stir the reaction mixture at room temperature for 12 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Nucleophilic Aromatic Substitution: To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil) at 0°C. Stir the mixture for 30 minutes, then add the desired 4-halopyridine derivative. Heat the reaction mixture to 80°C and stir for 16 hours. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. Purify the crude product by column chromatography.

-

Deprotection: Dissolve the Boc-protected intermediate in a solution of hydrochloric acid in 1,4-dioxane or ethyl acetate. Stir the mixture at room temperature for 4 hours. Concentrate the solvent under reduced pressure to yield the desired 4-(Piperidin-4-yloxy)pyridine derivative as a dihydrochloride salt.

Biochemical Assay Protocol: LSD1 Inhibition

The inhibitory activity of compounds against LSD1 can be determined using a variety of biochemical assays. A common method is an enzyme-coupled assay that measures the production of hydrogen peroxide, a byproduct of the demethylation reaction.

-

Reagents and Buffers:

-

LSD1 enzyme (recombinant human)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Dimethylated H3K4 peptide substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

-

Assay Procedure:

-

Add assay buffer, LSD1 enzyme, HRP, and the test compound (at various concentrations) to the wells of a 96-well microplate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the H3K4 peptide substrate and Amplex Red reagent.

-

Monitor the increase in fluorescence (excitation 530 nm, emission 590 nm) over time using a plate reader.

-

Calculate the initial reaction rates and determine the IC₅₀ values by fitting the data to a dose-response curve. Kᵢ values can be determined using the Cheng-Prusoff equation.

-

Cell-Based Assay Protocol: Antiproliferative Activity

The effect of the compounds on cancer cell proliferation can be assessed using a standard cell viability assay.

-

Cell Culture: Culture cancer cells (e.g., MV4-11 acute myeloid leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Assay Procedure:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure luminescence using a plate reader to determine the number of viable cells.

-

Calculate the EC₅₀ values by plotting the percentage of cell viability against the compound concentration.

-

Conclusion

This compound represents a valuable fragment for lead discovery due to its desirable physicochemical properties and its presence in a multitude of biologically active molecules. While direct screening data for this fragment may be limited in the public domain, the successful development of potent and selective inhibitors for targets such as LSD1 from a closely related scaffold underscores the immense potential of this molecular architecture. The data and protocols presented in this guide provide a framework for researchers to leverage the 4-(Piperidin-4-yloxy)pyridine core in their own drug discovery programs. As the landscape of drug discovery continues to evolve, the strategic use of well-validated, privileged fragments like 4-(Piperidin-4-yloxy)pyridine will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Piperidin-4-yloxy)pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-4-yloxy)pyridine dihydrochloride is a heterocyclic organic compound that has garnered interest within pharmaceutical research and medicinal chemistry. Its structure, featuring a pyridine ring linked to a piperidine moiety through an ether linkage, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, alongside detailed experimental protocols for their determination. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

While specific experimental data for this compound is not widely available in public literature, this guide provides data for the free base and closely related analogs, in addition to outlining the established methodologies for determining these critical parameters. The dihydrochloride salt form is expected to exhibit higher aqueous solubility and a higher melting point compared to its free base counterpart, a common characteristic of amine salts.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 4-(piperidin-4-yloxy)pyridine;dihydrochloride |

| CAS Number | 308386-36-9[1][2] |

| Molecular Formula | C₁₀H₁₄N₂O · 2HCl[1][2] |

| Molecular Weight | 251.15 g/mol [2] |

| Canonical SMILES | C1CNCCC1OC2=CC=NC=C2.Cl.Cl |

| InChI Key | N/A |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the available and estimated data for 4-(Piperidin-4-yloxy)pyridine and its dihydrochloride salt.

Quantitative Data Summary

Table 1: General Physicochemical Properties

| Property | 4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog Data | This compound - Expected Properties | Data Source/Rationale |

| Melting Point | Data not available. Structurally similar compounds suggest a solid at room temperature. | Expected to be a crystalline solid with a defined, higher melting point than the free base. | General principle for amine salts. |

| Boiling Point | Data not available. Likely high due to polar nature and hydrogen bonding capability. | Will likely decompose at high temperatures rather than boil. | Common for hydrochloride salts. |

| Appearance | Likely a solid. | White to off-white solid. | General appearance of amine hydrochlorides. |

Table 2: Acidity and Lipophilicity

| Property | 4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog Data | This compound - Expected Properties | Data Source/Rationale |

| pKa | Two pKa values are expected: one for the piperidine nitrogen (basic, ~9-10) and one for the pyridine nitrogen (less basic, ~5-6). | The presence of hydrochloride salts indicates protonation of the basic nitrogens. The pKa values will be for the corresponding conjugate acids. | Based on pKa values of piperidine and pyridine derivatives. |

| LogP (Octanol/Water) | A calculated XLogP3-AA value for a similar compound, 4-(piperidin-4-yloxy)pyridine-2-carboxamide, is 0.2.[3] | The LogD at a given pH will be significantly lower than the LogP of the free base due to ionization. | The dihydrochloride salt is highly ionized in aqueous solution. |

Table 3: Solubility Profile

| Solvent | 4-(Piperidin-4-yloxy)pyridine (Free Base) - Estimated/Analog Data | This compound - Expected Properties | Data Source/Rationale |

| Water | Expected to have some aqueous solubility due to the presence of nitrogen and oxygen atoms capable of hydrogen bonding. | Expected to be highly soluble in water. | The dihydrochloride salt form significantly increases aqueous solubility. |

| Ethanol | Expected to be soluble. | Expected to be soluble. | Polar protic solvent. |

| DMSO | Expected to be soluble. | Expected to be soluble. | Polar aprotic solvent. |

| Dichloromethane | Expected to have limited solubility. | Expected to have low solubility. | Non-polar aprotic solvent. |

Biological Activity and Signaling Pathways